2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-3,14,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-5,12,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),3,6(11),13,17(26),18,24-heptaen-9-yl]acetic acid
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Overview
Description
6,15-Methano-1H-pyrano[4’‘,3’‘:6’,7’]naphtho[2’,3’:5,6]cyclohepta[1,2-g]-2-benzopyran-3,10-diacetic acid, 6-(acetyloxy)-3,4,6,8,9,10,12,13,15,16-decahydro-7,14,17-trihydroxy-1,12-dimethyl-8,13,16-trioxo-, alpha3-methyl ester, (1S,3R,6S,10R,12S,15R)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has potential applications in scientific research, particularly in the fields of chemistry and biology. It can be used as a building block for the synthesis of more complex molecules, as well as a probe for studying various biochemical processes. In medicine, it may have potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the specific application and context
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar core structures or functional groups. The comparison can help to identify the specific features and properties that make this compound distinct and valuable for various applications.
Properties
CAS No. |
55050-83-4 |
---|---|
Molecular Formula |
C35H32O14 |
Molecular Weight |
676.6 g/mol |
IUPAC Name |
2-[(1R,7S,9R,16S,21R,23S)-16-acetyloxy-5,12,25-trihydroxy-21-(2-methoxy-2-oxoethyl)-7,23-dimethyl-3,14,27-trioxo-8,22-dioxaheptacyclo[14.11.1.02,15.04,13.06,11.017,26.019,24]octacosa-2(15),4,6(11),12,17(26),18,24-heptaen-9-yl]acetic acid |
InChI |
InChI=1S/C35H32O14/c1-11-22-14(5-15(47-11)9-21(39)46-4)6-19-25(31(22)42)30(41)18-10-35(19,49-13(3)36)28-24(18)33(44)27-26(34(28)45)29(40)17-7-16(8-20(37)38)48-12(2)23(17)32(27)43/h6,11-12,15-16,18,40,42-43H,5,7-10H2,1-4H3,(H,37,38)/t11-,12-,15+,16+,18+,35-/m0/s1 |
InChI Key |
QNUYAAKLESTKRT-KMXRVXEMSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C3=C(C=C2C[C@@H](O1)CC(=O)OC)[C@]4(C[C@@H](C3=O)C5=C4C(=O)C6=C(C7=C([C@@H](O[C@H](C7)CC(=O)O)C)C(=C6C5=O)O)O)OC(=O)C)O |
SMILES |
CC1C2=C(C3=C(C=C2CC(O1)CC(=O)OC)C4(CC(C3=O)C5=C4C(=C6C(=C5O)C(=O)C7=C(C6=O)CC(OC7C)CC(=O)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C2=C(C3=C(C=C2CC(O1)CC(=O)OC)C4(CC(C3=O)C5=C4C(=O)C6=C(C7=C(C(OC(C7)CC(=O)O)C)C(=C6C5=O)O)O)OC(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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